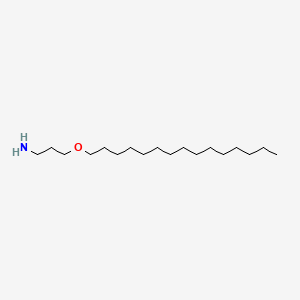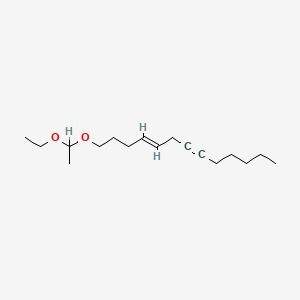
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde is a complex organic compound that belongs to the class of naphthoquinones These compounds are characterized by a naphthalene ring system with two ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde typically involves multi-step organic reactions. One common method is the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial and antitumoral agent. Its ability to interfere with cellular redox processes makes it a candidate for further investigation in cancer therapy .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic properties. The presence of the naphthoquinone structure is known to interact with various biological targets, making it a promising lead compound .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of (1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde involves its interaction with cellular redox systems. The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox regulation and mitochondrial pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
2-Hydroxy-1,4-naphthoquinone: Another derivative with a hydroxy group, used in similar applications.
3-Amino-1,4-naphthoquinone: Contains an amino group, showing different reactivity and applications.
Uniqueness
(1-Hydroxy-3,4-dioxo-3,4-dihydronaphthalen-2-yl)acetaldehyde is unique due to the presence of both a hydroxy group and an acetaldehyde moiety. This combination enhances its reactivity and potential for forming diverse derivatives. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
52422-60-3 |
|---|---|
Molekularformel |
C12H8O4 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
2-(1-hydroxy-3,4-dioxonaphthalen-2-yl)acetaldehyde |
InChI |
InChI=1S/C12H8O4/c13-6-5-9-10(14)7-3-1-2-4-8(7)11(15)12(9)16/h1-4,6,14H,5H2 |
InChI-Schlüssel |
UJPZANMCFSYCKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















